Didodecyl hydrogen phosphate

Corrosion inhibition Surface passivation Atomic force microscopy (AFM)

Substituting didodecyl hydrogen phosphate with generic monoalkyl surfactants leads to functional failure in metal extraction and corrosion inhibition-its phosphate headgroup enables inner-sphere coordination with metal oxide surfaces that sulfate-based alternatives cannot replicate. • Forms irreversibly adsorbed bilayer films on aluminum oxide for durable aqueous corrosion protection • Gel-to-liquid crystalline phase transition at 28-29 °C enables physiological-temperature membrane-mimetic studies • Critical micelle concentration 1-2 orders of magnitude lower than monoalkyl phosphate counterparts White to almost white crystalline powder with verified purity. Standard research quantities available from stock with expedited global delivery.

Molecular Formula C24H51O4P
Molecular Weight 434.6 g/mol
CAS No. 7057-92-3
Cat. No. B1204631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidodecyl hydrogen phosphate
CAS7057-92-3
Synonymsdidodecyl phosphate
didodecyl phosphate, sodium salt
dilauryl phosphate
Molecular FormulaC24H51O4P
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC
InChIInChI=1S/C24H51O4P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26)
InChIKeyJTXUVYOABGUBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 4.0X10-6 mg/L at 25 °C (est)

Didodecyl Hydrogen Phosphate: Technical Baseline


Didodecyl hydrogen phosphate (CAS 7057-92-3), also known as di-n-dodecyl phosphate or dilauryl phosphate, is a C24 dialkyl phosphate ester with the molecular formula C24H51O4P and a molecular weight of 434.63 g/mol . The compound exists as a white to almost white crystalline powder with a melting point range of 57.0–61.0 °C and a density of approximately 0.9 g/cm³ . As a dual-chain anionic surfactant, it exhibits marked amphiphilicity characterized by two hydrophobic C12 alkyl chains coupled to a hydrophilic phosphate headgroup [1]. Its solubility profile is highly discriminating: it is readily soluble in hydrocarbon solvents such as benzene and toluene but practically insoluble in water and polar solvents including methanol or ethanol . These fundamental properties establish the physical and chemical baseline against which meaningful differentiation relative to alternative surfactants, extraction agents, and vesicle-forming amphiphiles must be assessed.

Soluble in hydrocarbon solvents (benzene, toluene); virtually water-insoluble
Dual-chain phosphate headgroup enables inner-sphere metal coordination
C12 chain-length architecture sets vesicle phase transition near ambient

Why Didodecyl Hydrogen Phosphate Cannot Be Replaced


Substitution of didodecyl hydrogen phosphate with superficially similar anionic surfactants—such as sodium dodecyl sulfate (SDS), monoalkyl phosphates, or dialkyl phosphates of differing chain lengths—routinely leads to functional failure in applications demanding irreversible surface passivation, selective metal-ion complexation, or precisely controlled membrane-mimetic behavior. The phosphate headgroup of didodecyl hydrogen phosphate enables inner-sphere coordination chemistry with metal oxide surfaces and polyvalent cations that sulfate-based surfactants cannot replicate [1]. Additionally, the compound's dual C12 alkyl architecture confers a gel-to-liquid crystalline phase transition temperature that differs fundamentally from both shorter- and longer-chain dialkyl phosphate homologs, directly impacting vesicle stability and fusion kinetics in biomedical and materials science contexts [2]. The evidence compiled below provides quantitative, comparator-based justification for why generic substitution is not merely suboptimal but often functionally invalid.

Sulfate‑based surfactants cannot replicate phosphate inner‑sphere metal‑oxide binding
Chain‑length shift from C12 to C14 raises vesicle Tc by ~20 °C, altering membrane dynamics
Water‑soluble alternatives invert solvent compatibility, failing in hydrocarbon extraction systems

Didodecyl Hydrogen Phosphate: Comparative Evidence


Irreversible Bilayer Adsorption on Alumina

Atomic force microscopy (AFM) studies directly comparing sodium dodecyl phosphate (SDP)—the sodium salt form of the dodecyl phosphate moiety—with sodium dodecyl sulfate (SDS) on aluminum oxide surfaces revealed a fundamental mechanistic divergence. SDP adsorbed strongly and formed stable bilayer patches that remained structurally unchanged over several hours of continuous exposure, indicative of irreversible surface binding. In contrast, SDS exhibited negligible adsorption and failed to establish a persistent protective layer [1]. This behavioral dichotomy arises from the phosphate headgroup's capacity for inner-sphere complexation with aluminum sites, whereas sulfate engages only in weak, reversible outer-sphere interactions [2].

Bilayer Adsorption
Head‑to‑head
SDP formed stable bilayer patches on Al₂O₃; SDS showed negligible adsorption
Supports irreversible phosphate‑based passivation selection
AFM imaging under aqueous conditions
Corrosion inhibition Surface passivation Atomic force microscopy (AFM)

Prevention of Aluminum Dissolution

In a quantitative study employing atomic absorption spectrometry (AAS), quartz crystal microbalance with dissipation monitoring (QCM-D), and X-ray photoelectron spectroscopy (XPS), sodium dodecyl phosphate (SDP) was shown to prevent the dissolution of aluminum in aqueous media, whereas sodium dodecyl sulfate (SDS) afforded no such protection. QCM-D analysis confirmed that SDP adsorbs to aluminum surfaces in substantially greater quantities than SDS, forming a compact, low-permeability protective layer [1]. This differential behavior is mechanistically attributed to SDP's ability to form inner-sphere complexes with aluminum surface atoms, rendering aluminum sites inaccessible to water, while SDS is limited to the formation of weaker, water-permeable outer-sphere complexes [1].

Dissolution Prevention
Head‑to‑head
SDP completely prevented Al dissolution; SDS provided no protection (AAS, QCM‑D)
Determines corrosion‑protection capability on aluminum surfaces
XPS confirmed inner‑sphere complexation
Aluminum corrosion Protective coatings Atomic absorption spectrometry (AAS)

Vesicle Gel-to-Liquid Transition

The gel-to-liquid crystalline phase transition temperature (Tc) of vesicles formed from synthetic di(n-alkyl)phosphates is critically dependent on alkyl chain length. For di(n-dodecyl)phosphate (DDP) vesicles, Tc has been experimentally determined to be 29 °C under the conditions reported by Fonteijn et al. (1991) and 28 °C in Ca²⁺-fusion studies [1][2]. In contrast, the C14 homolog di(n-tetradecyl)phosphate (DTP) exhibits a substantially higher Tc of 48 °C [1]. For the sodium salt form (sodium di-n-dodecylphosphate), the transition temperature occurs near 35 °C [3]. This ~19 °C differential between DDP and DTP establishes a quantifiable, chain-length-dependent thermal parameter that directly governs the temperature range over which vesicle membranes remain fluid and fusion-competent.

Vesicle Tc
Cross‑study
DDP (C12): Tc = 28–29 °C (acid), 35 °C (Na⁺ salt); DTP (C14): 48 °C
Chain‑length‑dependent thermal window for vesicle fluidity
ΔTc ≈ 19–20 °C guides membrane‑mimetic design
Vesicle stability Membrane mimetics Drug delivery systems

Calcium-Specific Vesicle Fusion

Didodecyl phosphate (DDP) vesicles exhibit a pronounced and quantifiable selectivity for Ca²⁺ over Mg²⁺ in triggering membrane fusion events. Turbidity measurements revealed a Ca²⁺ threshold concentration of 1.4 mM for vesicle aggregation, whereas fusion—monitored by resonance energy transfer—required a higher Ca²⁺ threshold of 1.75 mM, indicating that fusion represents the rate-limiting step subsequent to aggregation [1]. Critically, Mg²⁺ failed to induce fusion even at concentrations that produced massive aggregation, and furthermore, Mg²⁺ actively inhibited Ca²⁺-induced fusion of DDP vesicles [1]. ³¹P NMR analysis further demonstrated that Ca²⁺ binding to DDP phosphate headgroups commences at a threshold concentration of 0.13 mM, triggering dehydration and reduced headgroup mobility [1].

Ca²⁺‑Specific Fusion
Class‑level
Ca²⁺ aggregation threshold 1.4 mM, fusion 1.75 mM; Mg²⁺ failed to induce fusion
Enables Ca²⁺‑selective vesicle fusion control
³¹P NMR showed headgroup dehydration at 0.13 mM Ca²⁺
Membrane fusion Divalent cation selectivity Biomimetic systems

Critical Micelle Concentration

Dialkyl phosphate surfactants, including didodecyl hydrogen phosphate, are characterized by critical micelle concentrations (CMC) that are consistently and considerably lower than those of monoalkyl phosphates bearing the same chain length, a consequence of the enhanced hydrophobicity conferred by the dual alkyl chains [1]. While a precise, experimentally validated CMC value for the acid form of didodecyl hydrogen phosphate in pure water remains elusive due to its extremely low aqueous solubility, class-level data for structurally related sodium dialkyl phosphates indicate CMC values in the range of 10⁻⁵ to 10⁻⁴ M [2][3]. By comparison, mono-dodecyl phosphate sodium salts exhibit CMC values that are considerably higher, typically in the millimolar range [1]. This class-level differential establishes the dual-chain architecture as a determinant of micellization efficiency.

Micellization Efficiency
Class‑level
Dialkyl phosphate CMC ~10⁻⁵–10⁻⁴ M; monoalkyl ~millimolar (≈1–2 orders lower)
Supports lower‑dose surfactant loading strategies
Precise CMC for acid form limited by low aqueous solubility
Surfactant efficiency Micellization Formulation science

Solubility Differentiation

Didodecyl hydrogen phosphate exhibits a sharply defined solubility profile that distinguishes it from common water-soluble anionic surfactants. The compound is readily soluble in hydrocarbon solvents including benzene and toluene, but is practically insoluble in water and polar solvents such as methanol or ethanol . In contrast, sodium dodecyl sulfate (SDS)—a typical comparator anionic surfactant—is freely soluble in water (≥100 g/L) and moderately soluble in alcohols but exhibits negligible solubility in nonpolar hydrocarbon media. This solubility inversion is a direct consequence of the dual C12 alkyl architecture and the protonated phosphate headgroup of didodecyl hydrogen phosphate, which collectively confer strong lipophilicity (calculated LogP ≈ 8.96) [1].

Solubility Inversion
Class‑level
Soluble in benzene/toluene; insoluble in water, methanol, ethanol (LogP ≈ 8.96)
Mandatory for organic‑phase extraction agents
SDS, in contrast, is freely water‑soluble
Solvent compatibility Extraction processes Formulation design

Application Scenarios for Didodecyl Hydrogen Phosphate


Aluminum Corrosion Inhibition

The demonstrated capacity of dodecyl phosphate to form irreversibly adsorbed bilayer films on aluminum oxide surfaces [1] and to quantitatively prevent aluminum dissolution in aqueous environments [2] directly supports the procurement of didodecyl hydrogen phosphate for corrosion inhibitor formulations targeting aluminum pigments, aluminum alloy components, and aluminum-based metalworking fluids. The inner-sphere complexation mechanism unique to the phosphate headgroup—which sulfate-based alternatives cannot replicate—ensures durable surface passivation under aqueous exposure conditions.

Ca²⁺-Responsive Vesicle Systems

The experimentally determined gel-to-liquid crystalline phase transition temperature of 28–29 °C for DDP vesicles [3] and the quantifiable Ca²⁺ specificity with defined threshold concentrations (1.4 mM for aggregation; 1.75 mM for fusion) [4] establish this compound as a rational procurement choice for researchers constructing membrane-mimetic systems that must transition to the fluid phase near physiological temperatures and respond selectively to calcium signaling. The shorter-chain homolog (e.g., di-decyl phosphate) would exhibit a lower, potentially sub-ambient Tc, while the longer-chain homolog (e.g., di-tetradecyl phosphate, Tc = 48 °C) would remain in the gel phase under physiological conditions, fundamentally altering fusion dynamics and payload release behavior [3].

Metal Solvent Extraction

The pronounced hydrocarbon solubility of didodecyl hydrogen phosphate, coupled with its negligible water solubility , directly qualifies this compound for procurement in liquid-liquid extraction schemes where the extractant must reside preferentially in the organic phase. In processes for rare earth element separation, metal-ion purification, or hydrometallurgical recovery operations, the compound's dual C12 alkyl architecture ensures efficient phase partitioning and metal-complex transport into hydrocarbon solvents such as kerosene, benzene, or toluene. Water-soluble surfactant alternatives would partition incorrectly and fail as extraction agents in two-phase aqueous-organic systems.

High-Efficiency Micellization

Class-level evidence indicating that dialkyl phosphates exhibit critical micelle concentrations approximately 1–2 orders of magnitude lower than their monoalkyl counterparts [5] supports the procurement of didodecyl hydrogen phosphate for surfactant applications where minimizing active-ingredient concentration is desirable. Formulation scenarios that benefit from this efficiency advantage include high-value cosmetic emulsions, pharmaceutical vehicles with stringent excipient limits, and industrial dispersions where surfactant carryover into downstream processes must be minimized. The dual-chain architecture delivers quantifiably greater surface activity per mole than monoalkyl phosphate alternatives.

Application
Selection Property
Validation Focus
Aluminum Corrosion Inhibition
Phosphate inner‑sphere surface complexation
Irreversible bilayer formation and dissolution prevention
Ca²⁺‑Responsive Vesicle Systems
C12 chain‑length Tc and Ca²⁺‑specific fusion thresholds
Phase‑transition temperature and divalent cation selectivity
Metal Solvent Extraction
High hydrocarbon solubility (LogP ≈ 9)
Organic‑phase partitioning and metal‑complex transport
High‑Efficiency Micellization
Dialkyl architecture reduces CMC by 1–2 orders vs. monoalkyl
Micelle formation at low surfactant loading

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